
N,N,N-Trimethyltriacontan-15-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyltriacontan-15-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including as disinfectants, fabric softeners, and antistatic agents. This particular compound is characterized by a long hydrocarbon chain, which imparts unique properties compared to shorter-chain analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyltriacontan-15-aminium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of triacontan-15-amine with methyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
C30H61NH2+3CH3Br→C30H61N(CH3)3Br+2HBr
Industrial Production Methods
On an industrial scale, the production of this compound involves similar quaternization reactions but with optimized conditions to maximize yield and purity. The process typically involves continuous flow reactors and the use of catalysts to speed up the reaction. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyltriacontan-15-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Ion-Exchange Reactions: These reactions often involve the use of ion-exchange resins or other ionic compounds.
Major Products
The major products of these reactions depend on the specific reagents used. For example, reacting with sodium chloride can produce N,N,N-trimethyltriacontan-15-aminium chloride.
Scientific Research Applications
Chemistry
In chemistry, N,N,N-Trimethyltriacontan-15-aminium bromide is used as a phase transfer catalyst. Its long hydrocarbon chain makes it particularly effective in facilitating reactions between aqueous and organic phases.
Biology
In biological research, this compound is used to study membrane interactions due to its surfactant properties. It can disrupt lipid bilayers, making it useful in the extraction of membrane proteins.
Medicine
In medicine, quaternary ammonium compounds are often used as antiseptics and disinfectants. This compound, with its long chain, may have enhanced antimicrobial properties.
Industry
Industrially, this compound is used in formulations for fabric softeners and antistatic agents
Mechanism of Action
The mechanism of action of N,N,N-Trimethyltriacontan-15-aminium bromide involves its interaction with cell membranes. The long hydrocarbon chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: A shorter-chain analog used in similar applications but with different efficiency and properties.
N,N,N-Trimethylhexadecylammonium bromide: Another quaternary ammonium compound with a shorter chain, commonly used as a surfactant.
Uniqueness
N,N,N-Trimethyltriacontan-15-aminium bromide is unique due to its long hydrocarbon chain, which imparts superior surfactant properties and enhanced antimicrobial activity compared to shorter-chain quaternary ammonium compounds. This makes it particularly useful in applications requiring strong membrane-disrupting properties.
Properties
CAS No. |
666748-02-3 |
|---|---|
Molecular Formula |
C33H70BrN |
Molecular Weight |
560.8 g/mol |
IUPAC Name |
trimethyl(triacontan-15-yl)azanium;bromide |
InChI |
InChI=1S/C33H70N.BrH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-33(34(3,4)5)31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h33H,6-32H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
WDZDSXPCKYSVRO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



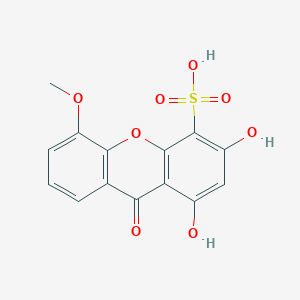
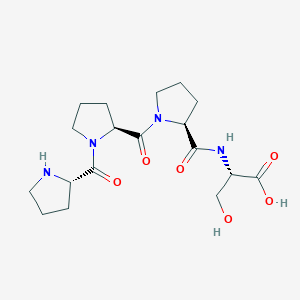
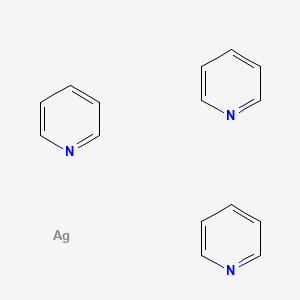

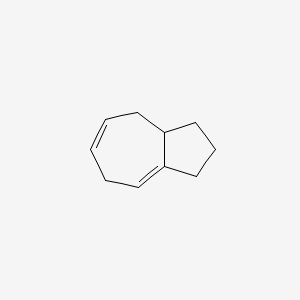
![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)
![2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12524760.png)
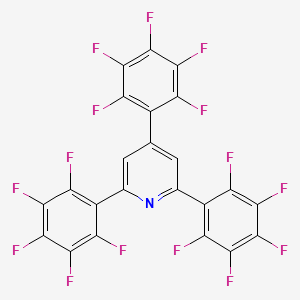
![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
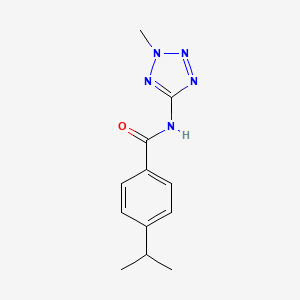
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
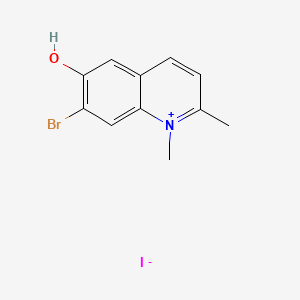
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
